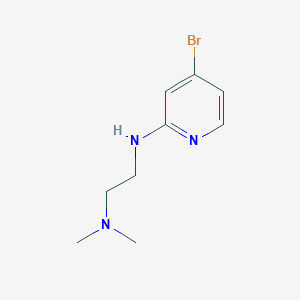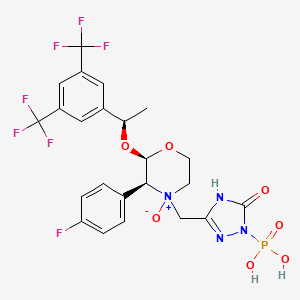
Fosaprepitant N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fosaprepitant N-oxide is a phosphorylated prodrug of aprepitant, which is used as an antiemetic agent. It is primarily employed to prevent nausea and vomiting associated with chemotherapy treatments. This compound is administered intravenously and is rapidly converted to aprepitant in the body, which then acts as a selective neurokinin-1 receptor antagonist .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fosaprepitant N-oxide involves several steps, starting from the appropriate precursors. The key steps include phosphorylation and subsequent oxidation to form the N-oxide derivative. The reaction conditions typically involve the use of phosphorylating agents and oxidizing agents under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and stability of the final product. The production process is optimized to minimize impurities and maximize yield .
Analyse Chemischer Reaktionen
Types of Reactions: Fosaprepitant N-oxide undergoes several types of chemical reactions, including:
Oxidation: Conversion to its active form, aprepitant.
Reduction: Potential reduction of the N-oxide group under specific conditions.
Substitution: Possible substitution reactions involving the phosphoryl group
Common Reagents and Conditions:
Oxidizing Agents: Used in the initial synthesis to form the N-oxide derivative.
Reducing Agents: Employed in potential reduction reactions.
Phosphorylating Agents: Utilized in the phosphorylation step
Major Products: The primary product formed from these reactions is aprepitant, which is the active form of the drug. Other minor products may include various phosphorylated and oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
Fosaprepitant N-oxide has several scientific research applications, including:
Chemistry: Used as a model compound to study phosphorylation and oxidation reactions.
Biology: Employed in research on neurokinin-1 receptor antagonists and their effects on nausea and vomiting.
Medicine: Investigated for its potential use in preventing chemotherapy-induced nausea and vomiting.
Industry: Utilized in the development of new antiemetic formulations and drug delivery systems .
Wirkmechanismus
Fosaprepitant N-oxide exerts its effects by being rapidly converted to aprepitant in the body. Aprepitant then acts as a selective neurokinin-1 receptor antagonist, blocking the action of substance P, a neuropeptide involved in the vomiting reflex. This blockade prevents the transmission of signals that trigger nausea and vomiting, thereby providing antiemetic effects .
Vergleich Mit ähnlichen Verbindungen
Aprepitant: The active form of Fosaprepitant N-oxide, used orally.
Rolapitant: Another neurokinin-1 receptor antagonist with a longer half-life.
Netupitant: Combined with palonosetron for enhanced antiemetic effects .
Uniqueness: this compound is unique due to its rapid conversion to aprepitant upon intravenous administration, providing a quick onset of action. Its phosphorylated structure also enhances its solubility and stability compared to other similar compounds .
Eigenschaften
Molekularformel |
C23H22F7N4O7P |
|---|---|
Molekulargewicht |
630.4 g/mol |
IUPAC-Name |
[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-oxidomorpholin-4-ium-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid |
InChI |
InChI=1S/C23H22F7N4O7P/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)41-20-19(13-2-4-17(24)5-3-13)34(36,6-7-40-20)11-18-31-21(35)33(32-18)42(37,38)39/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,37,38,39)/t12-,19+,20-,34?/m1/s1 |
InChI-Schlüssel |
NBFJFSNRWBIGCE-FMSQANQXSA-N |
Isomerische SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H]([N+](CCO2)(CC3=NN(C(=O)N3)P(=O)(O)O)[O-])C4=CC=C(C=C4)F |
Kanonische SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C([N+](CCO2)(CC3=NN(C(=O)N3)P(=O)(O)O)[O-])C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]-2-methylpropan-1-ol](/img/structure/B13858865.png)
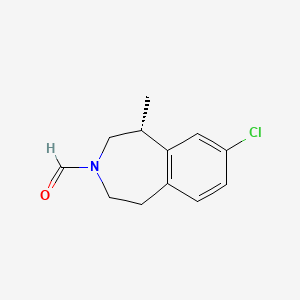
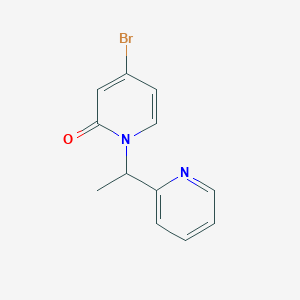
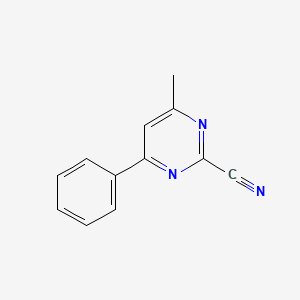
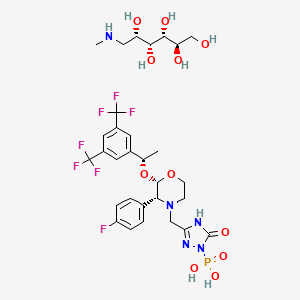
![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]hexanamide](/img/structure/B13858880.png)
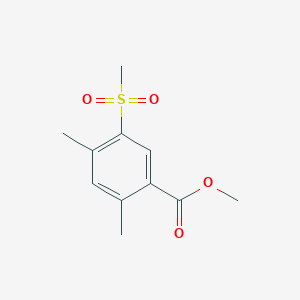
![tert-butyl N-[2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]ethyl]carbamate](/img/structure/B13858900.png)
![Ethyl 2-(5-Methylfuran-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13858918.png)



